molecular formula C8H9ClN2 B1592278 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 210539-05-2

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B1592278
CAS No.: 210539-05-2
M. Wt: 168.62 g/mol
InChI Key: CQDMQOQCJRLUQN-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a chemical compound that contains a naphthyridine ring with a chloro substituent at the 2-position . It is also known as this compound hydrochloride . The compound has a molecular weight of 205.09 .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine with an excess of phosphorus oxychloride . The reaction is carried out under nitrogen protection and heated to reflux . The phosphorus oxychloride dissolves to start the reaction, which eventually turns into a black viscous liquid indicating the end of the reaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H9ClN2 . The InChI code for this compound is 1S/C8H9ClN2/c9-8-2-1-6-5-10-4-3-7 (6)11-8/h1-2,10H,3-5H2 .


Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Acetylcholinesterase Inhibition

Derivatives of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine have been synthesized and evaluated as inhibitors of acetylcholinesterase, showing potential in this area, although with lower inhibition than huperzine A. These derivatives were constructed through various synthetic methods, including nucleophilic aromatic substitution and ring-closing metathesis (Vanlaer et al., 2009).

Synthesis for RORγt Inverse Agonists

The asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F, a RORγt inverse agonist, has been developed using this compound. This synthesis includes steps like Heck-type vinylation and enantioselective transfer hydrogenation (Tsuruoka et al., 2020).

Reactivity with Amines

The reactivity of derivatives of this compound with various amines under different conditions has been studied, leading to the synthesis of mono- and di-amino-substituted derivatives. This research offers insights into the diverse reactivity and potential applications of these compounds (Sirakanyan et al., 2014).

Cobalt-catalyzed [2 + 2 + 2] Cyclizations

The intramolecular cobalt-catalyzed [2 + 2 + 2] cyclizations of dialkynylnitriles have been used for the efficient synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridines. This method allows for the preparation of a collection of these compounds, which could be useful in various chemical syntheses (Zhou et al., 2007).

Library Synthesis for Antituberculosis Activity

This compound scaffolds have been used in library synthesis. The compounds synthesized from these scaffolds were screened for antituberculosis activity, with several leads identified (Zhou et al., 2008).

Conformationally-Restricted Analogs Synthesis

The synthesis of this compound as a conformationally-restricted analog of 2-(3-pyridyl)ethylamine has been improved, suggesting potential in pharmacological applications (Dow & Schneider, 2001).

Formation of New Heterocyclic Systems

Research has been conducted on creating new heterocyclic systems derived from pyridine using this compound derivatives. These systems have potential applications in the development of novel chemical entities (Sirakanyan et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It is harmful by inhalation, in contact with skin, and if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDMQOQCJRLUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593905
Record name 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210539-05-2
Record name 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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